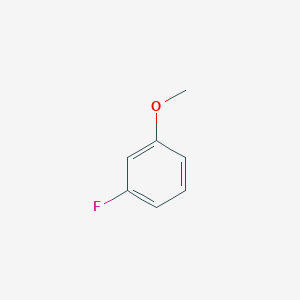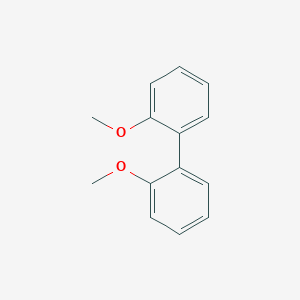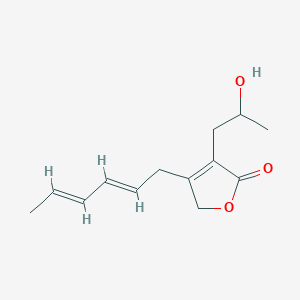
Harzianolide
Übersicht
Beschreibung
Harzianolide is a secondary metabolite produced by the Trichoderma harzianum strain SQR-T037 . It has been found to have significant bioactivity, promoting plant growth and inducing systemic resistance . Specifically, it has been shown to significantly promote tomato seedling growth by up to 2.5-fold (dry weight) at a concentration of 0.1 ppm compared with the control .
Synthesis Analysis
The biosynthesis pathway of Harzianolide involves the rearrangements and decarboxylation of a heptaketide . The isolation and characterization of Harzianolide from Trichoderma harzianum strain SQR-T037 have been described in detail .
Molecular Structure Analysis
Harzianolide contains a total of 34 bonds; 16 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .
Chemical Reactions Analysis
Harzianolide has been found to induce the expression of genes involved in the salicylic acid (PR1 and GLU) and jasmonate/ethylene (JERF3) signaling pathways . It also increases the activity of some defense-related enzymes to respond to oxidative stress .
Physical And Chemical Properties Analysis
Harzianolide significantly promotes tomato seedling growth by up to 2.5-fold (dry weight) at a concentration of 0.1 ppm compared with the control . It influences the early stages of plant growth through better root development for the enhancement of root length and tips .
Wissenschaftliche Forschungsanwendungen
Phytotoxicity : Harzianolide exhibits potent phytotoxicity against the seedling growth of amaranth and lettuce, suggesting potential applications in agriculture (Zhao et al., 2019).
Plant Growth and Defense : It promotes tomato seedling growth (up to 2.5-fold) and increases defense-related enzyme activity in response to oxidative stress, indicating its role as a novel plant growth regulator and systemic resistance elicitor (Cai et al., 2013).
Biocontrol Activity : Trichoderma harzianum strain CCTCC-SBW0162, which produces Harzianolide, can enhance biocontrol activity against the gray mold pathogen Botrytis cinerea and improve tomato plant growth (Saravanakumar et al., 2018).
Inducing Defense Mechanisms : This compound may induce systemic resistance mechanisms in cucumber plants, triggering defense responses in both roots and leaves (Yedidia et al., 1999).
Anti-inflammatory and Antibacterial Effects : Harzianolide derivatives like Harzianol J and Harzianol I exhibit weak anti-inflammatory effects and significant antibacterial activity against various bacterial strains (Li et al., 2021; Li et al., 2019).
Potential Drug Target : Harzianolide is mentioned in the context of drug discovery, indicating its potential as a target for pharmaceutical research (Drews, 2000).
Zukünftige Richtungen
The filamentous fungus Trichoderma harzianum and its closely related species have been developed as commercial biocontrol agents for decades . With the rapidly developing technologies for fungal genetic engineering, T. harzianum strains with increased biocontrol activities are expected to be constructed to promote the sustainable development of agriculture .
Eigenschaften
IUPAC Name |
3-[(2E,4E)-hexa-2,4-dienyl]-4-(2-hydroxypropyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-7-11-9-16-13(15)12(11)8-10(2)14/h3-6,10,14H,7-9H2,1-2H3/b4-3+,6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELRJXQJITUJOU-VNKDHWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCC1=C(C(=O)OC1)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CC1=C(C(=O)OC1)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Harzianolide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)
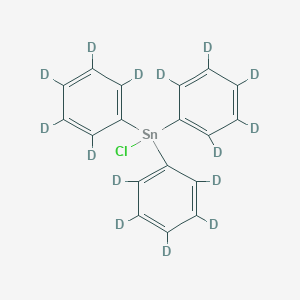
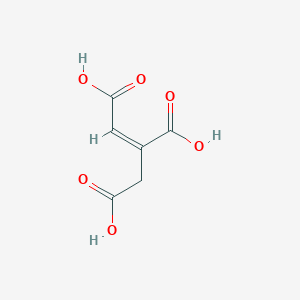
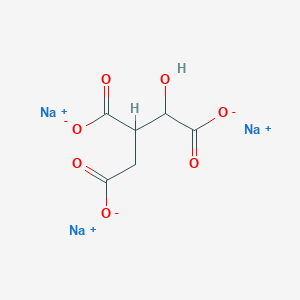
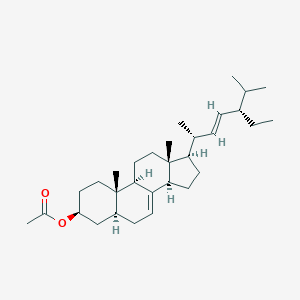
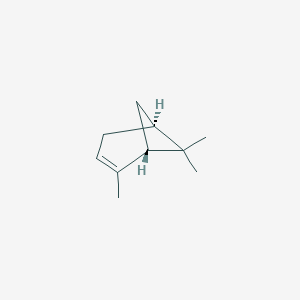
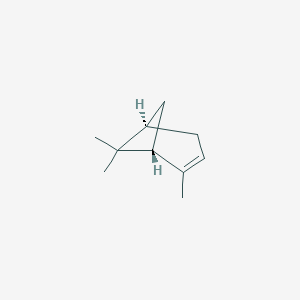
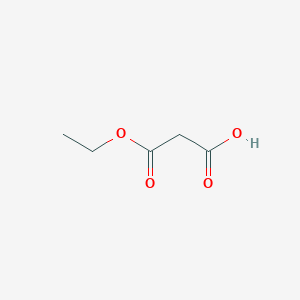
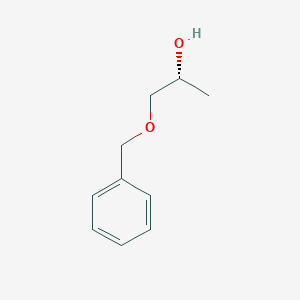
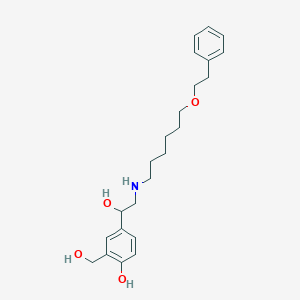
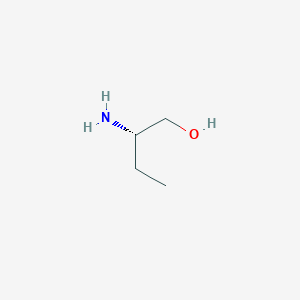
![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)
